molecular formula C9H6ClN3 B1317290 4-(2-Chloropyridin-3-yl)pyrimidine CAS No. 870221-17-3

4-(2-Chloropyridin-3-yl)pyrimidine

Cat. No. B1317290
M. Wt: 191.62 g/mol
InChI Key: UKIGQCVXZFDVIG-UHFFFAOYSA-N
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Description

“4-(2-Chloropyridin-3-yl)pyrimidine” is a chemical compound with the linear formula C9H6ClN3. It has a molecular weight of 191.62 and is a solid in its physical form . It is used as a primary and secondary intermediate .


Synthesis Analysis

The synthesis of “4-(2-Chloropyridin-3-yl)pyrimidine” involves a mixture of 2,4-dichloropyrimidine, pyridin-3-ylboronic acid, and CS 2 CO 3 in THF (Tetrahydrofuran) and H2O. This mixture is purged under Ar (Argon) for about 10 minutes .


Molecular Structure Analysis

The molecular structure of “4-(2-Chloropyridin-3-yl)pyrimidine” is represented by the InChI code: 1S/C9H6ClN3/c10-9-7(2-1-4-12-9)8-3-5-11-6-13-8/h1-6H. The key for this InChI code is UKIGQCVXZFDVIG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-(2-Chloropyridin-3-yl)pyrimidine” is a solid in its physical form. It has a melting point range of 85 - 86 degrees Celsius .

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application : Pyrimidines, including “4-(2-Chloropyridin-3-yl)pyrimidine”, have been found to display a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

2. Antifungal Applications

  • Summary of Application : Some pyrimidine derivatives, including “4-(2-Chloropyridin-3-yl)pyrimidine”, have been found to display antifungal effects .
  • Results or Outcomes : The activities of certain pyrimidine derivatives were found to be 1-3 times higher than dimethomorph, which is widely used to prevent phytophthora infestans .

3. Collagen Production Suppression

  • Summary of Application : Certain pyrimidine derivatives, including “4-(2-Chloropyridin-3-yl)pyrimidine”, have been found to suppress the production of collagen in vitro .
  • Results or Outcomes : The result suggested that certain pyrimidine derivatives do have a potential effect on suppressing the production of collagen in vitro .

4. Antioxidant Applications

  • Summary of Application : Pyrimidines, including “4-(2-Chloropyridin-3-yl)pyrimidine”, have been found to display antioxidant effects .
  • Results or Outcomes : Pyrimidines are known to exhibit a range of pharmacological effects including antioxidants .

5. Anticancer Applications

  • Summary of Application : Certain pyrimidine derivatives have been evaluated for activity against Hep 2 cancer cell line .
  • Results or Outcomes : Compound 49a (IC 50 =36.9 μM) and compound 49b (IC 50 = 21.3 μM) were found to be more active compared to the standard anticancer drug 5-FU (IC 50 = 41.5 μM) .

Safety And Hazards

The safety information for “4-(2-Chloropyridin-3-yl)pyrimidine” includes several hazard statements: H302, H312, H315, H319, H332, H335. The precautionary statements include: P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

properties

IUPAC Name

4-(2-chloropyridin-3-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-9-7(2-1-4-12-9)8-3-5-11-6-13-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIGQCVXZFDVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582973
Record name 4-(2-Chloropyridin-3-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloropyridin-3-yl)pyrimidine

CAS RN

870221-17-3
Record name 4-(2-Chloropyridin-3-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BL Hodous, SD Geuns-Meyer, PE Hughes… - Journal of medicinal …, 2007 - ACS Publications
Inhibition of angiogenesis is a promising and clinically validated approach for limiting tumor growth and survival. The receptor tyrosine kinase Tie-2 is expressed almost exclusively in …
Number of citations: 116 pubs.acs.org
SB Hari - 2013 - digital.lib.washington.edu
Protein kinases comprise a substantial fraction of the human genome and constitute a wide array of cell signaling pathways that control countless cellular processes. Improper kinase …
Number of citations: 2 digital.lib.washington.edu
BGK Perera - 2012 - search.proquest.com
Protein kinases constitute one of the largest protein families in humans. These enzymes catalyze phosphorylation of serine, threonine or tyrosine residues in their protein substrates. As …
Number of citations: 2 search.proquest.com

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